

An In-depth Technical Guide to Acetylatractylodinol: Discovery, History, and Biological Activity

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Compound of Interest

Compound Name: **Acetylatractylodinol**

Cat. No.: **B2446906**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a naturally occurring polyacetylene, has garnered scientific interest for its notable biological activities. First isolated from the rhizomes of the traditional medicinal plant *Atractylodes lancea*, this compound has demonstrated significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery and history of **Acetylatractylodinol**, alongside detailed experimental protocols for its isolation and the evaluation of its biological activity. Furthermore, this document presents quantitative data in a structured format and visualizes key experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Discovery and History

Acetylatractylodinol was first reported in 2001 by a team of researchers led by J. Heilmann. In their study published in *Planta Medica*, they detailed the isolation and structure elucidation of five new acetylene compounds from the rhizomes of *Atractylodes lancea*, one of which was identified as (1Z)-**Acetylatractylodinol**.^[1] This discovery was part of a broader investigation into the chemical constituents of *Atractylodes lancea* and their potential pharmacological activities. The initial study highlighted the compound's potent inhibitory effects on 5-

lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent.[1][2]

Prior to this, the genus *Atractylodes* was already known to be a rich source of various bioactive compounds, including sesquiterpenoids and other polyacetylenes.[3][4] However, the 2001 publication by Heilmann and his team was the first to specifically identify and characterize **Acetylatractylodinol** and report its significant enzyme-inhibiting properties.

Physicochemical Properties

A summary of the key physicochemical properties of **Acetylatractylodinol** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₃	MedChemExpress, TargetMol
Molecular Weight	240.25 g/mol	MedChemExpress, TargetMol
CAS Number	61582-39-6	MedChemExpress, TargetMol
Appearance	Powder	TargetMol
Solubility	Soluble in DMSO (60 mg/mL)	TargetMol
Storage (Powder)	-20°C for 3 years	TargetMol
Storage (in Solvent)	-80°C for 1 year	TargetMol

Biological Activity

Acetylatractylodinol exhibits significant inhibitory activity against key enzymes involved in the inflammatory pathway. The initial study by Heilmann et al. (2001) quantified its inhibitory potency against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).

Enzyme Target	IC ₅₀ Value	Reference
5-Lipoxygenase (5-LOX)	3 μM	[2]
Cyclooxygenase-1 (COX-1)	1 μM	[2]

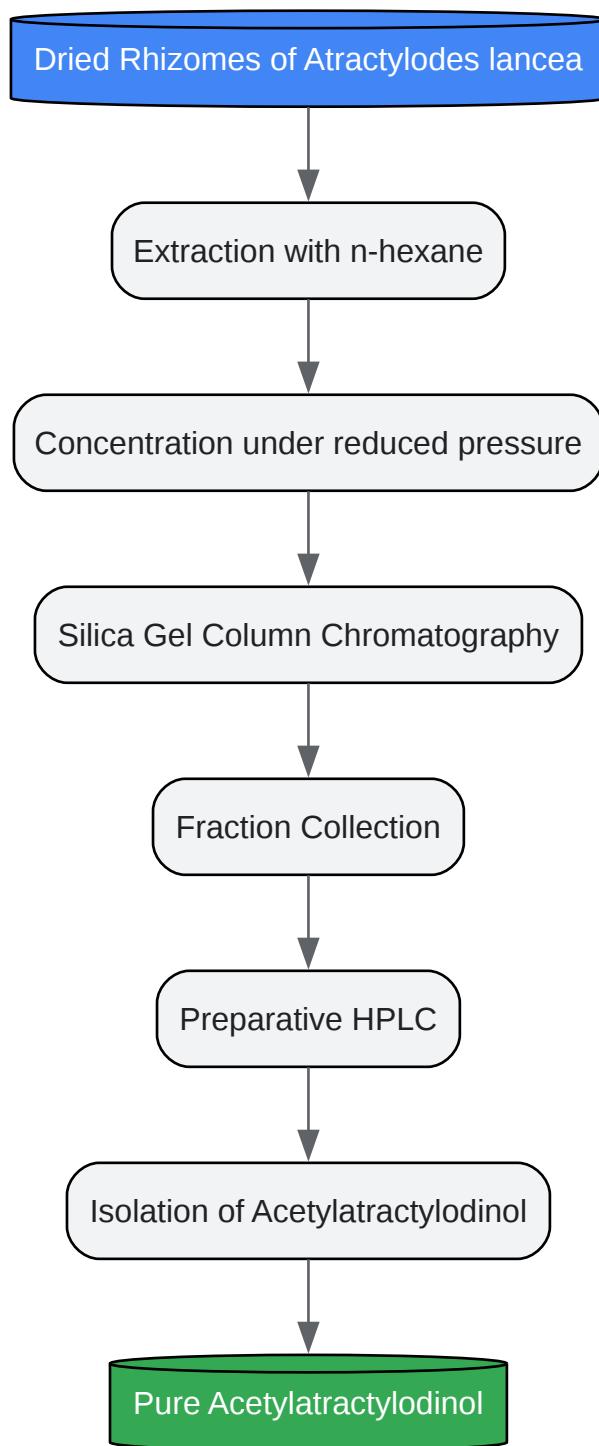
The inhibition of these enzymes suggests that **Acetylatractylodinol** can modulate the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

Experimental Protocols

Isolation of Acetylatractylodinol from *Atractylodes lancea*

The following is a generalized protocol for the isolation of polyacetylenes, including **Acetylatractylodinol**, from the rhizomes of *Atractylodes lancea*, based on common phytochemical extraction and purification techniques.

Workflow for Isolation:



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Caption: General workflow for the isolation of **Acetylactylodinol**.

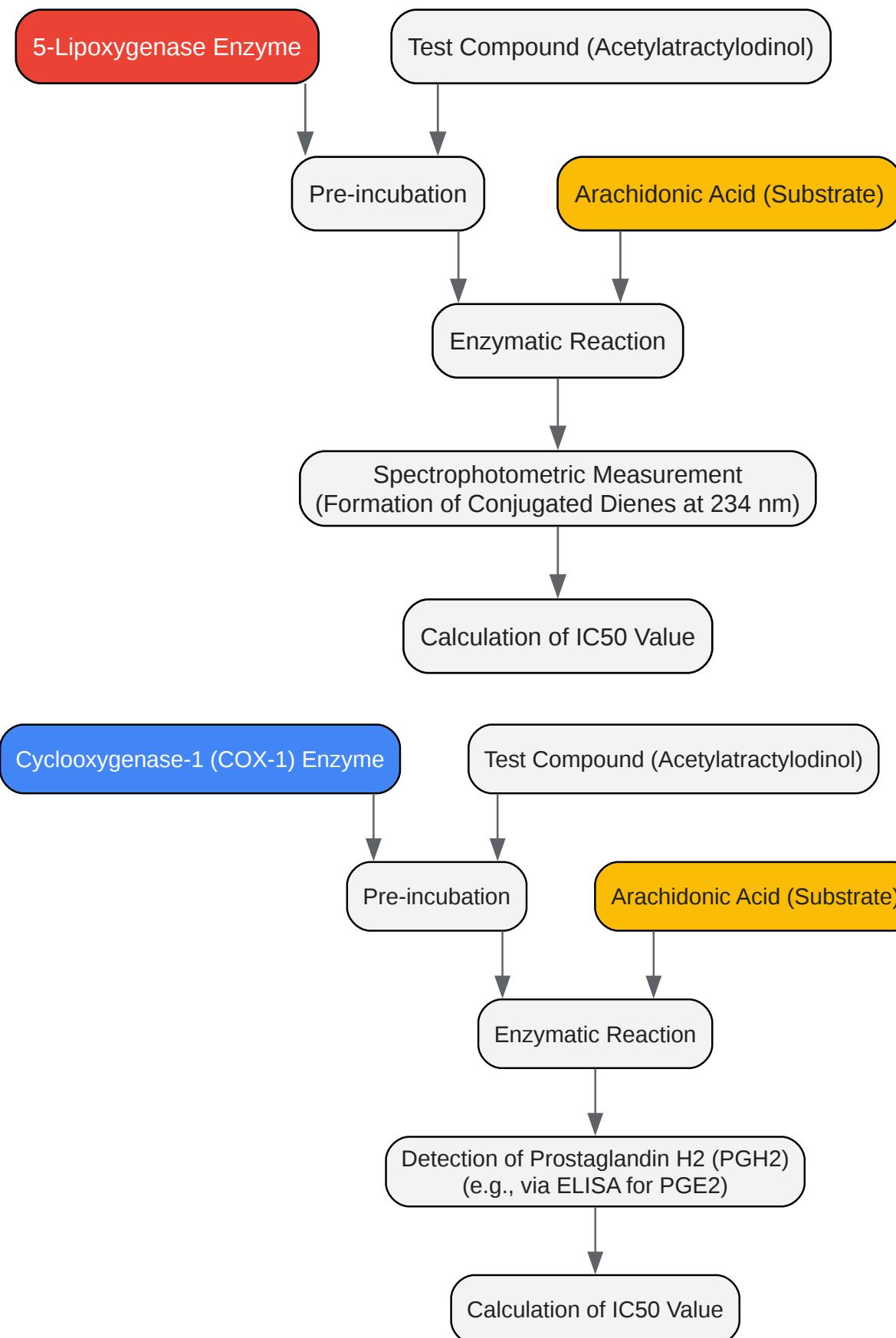
Methodology:

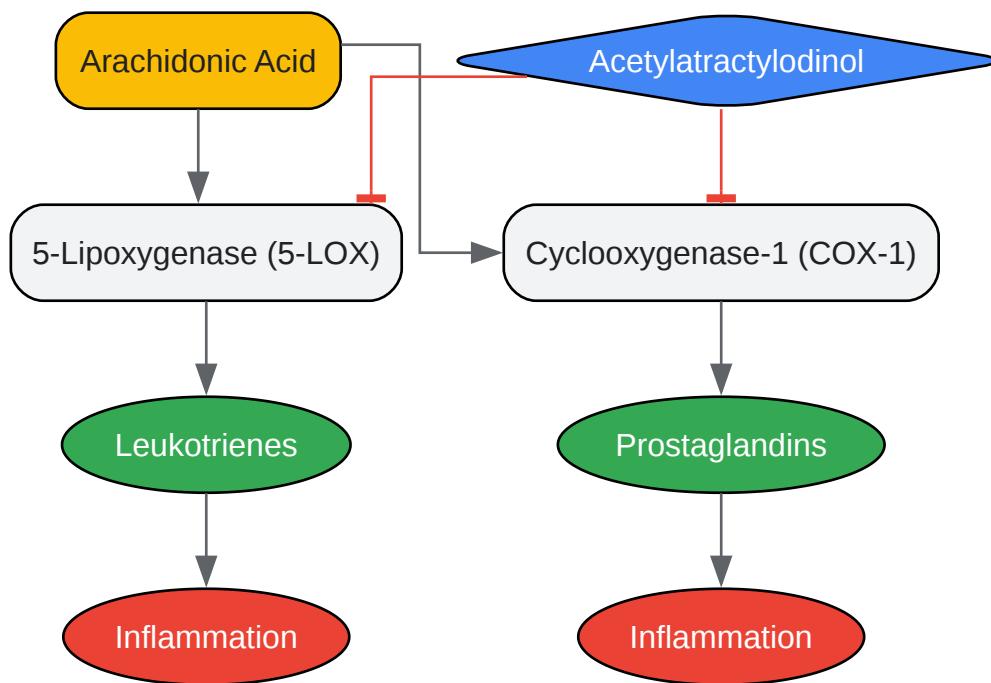
- Plant Material: Dried and powdered rhizomes of *Atractylodes lancea*.
- Extraction: The powdered plant material is subjected to extraction with n-hexane at room temperature. The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous stirring to ensure exhaustive extraction of nonpolar constituents.
- Concentration: The resulting n-hexane extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity.
- Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.
- Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing **Acetylatractylodinol** is further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water).
- Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol is a representative method for determining the 5-LOX inhibitory activity of a test compound.

Workflow for 5-LOX Inhibition Assay:





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